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Compound of Interest

Compound Name: 3-Fluorobiphenyl
CAS No.: 2367-22-8
Cat. No.: B1329890

Get Quote

\ J

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 3-
Fluorobiphenyl, including its chemical properties, synthesis, and spectroscopic data, with a
focus on its relevance as a building block in medicinal chemistry and materials science.

Chemical Identity and Properties

3-Fluorobiphenyl is an organofluorine compound and a derivative of biphenyl. The fluorine
substituent at the 3-position significantly influences its electronic properties, polarity, and
metabolic stability, making it a valuable synthon in drug discovery. Its formal IUPAC name is 3-
fluorobiphenyl.

Physical and Chemical Properties

The key physicochemical properties of 3-Fluorobiphenyl are summarized below. These
characteristics are essential for its application in chemical synthesis, dictating suitable reaction
conditions and purification methods.
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Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of 3-Fluorobiphenyl. The
following tables summarize key data from Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS).

Table 1: *H NMR Spectroscopic Data (Solvent: CDCIs)
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| 7.14 -7.08 | m | 2H | Ar-H |

Table 2: 13C NMR Spectroscopic Data (Solvent: CDCls)
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| 114.1 (d, J=21.0 Hz) | Ar-CH |

Table 3: IR and Mass Spectrometry Data
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| Mass Spectrometry (El) | m/z 172 (M), 151, 133 |

Synthesis of 3-Fluorobiphenyl

The most common and versatile method for synthesizing 3-Fluorobiphenyl is the Suzuki-
Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon
bond between an organoboron compound and an organohalide, offering high yields and

functional group tolerance.
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Suzuki Coupling Pathway

The logical workflow for the synthesis of 3-Fluorobiphenyl via a Suzuki coupling reaction is
illustrated below. This pathway involves the reaction of (3-fluorophenyl)boronic acid with a
halobenzene (typically bromobenzene or iodobenzene) in the presence of a palladium catalyst
and a base.
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Caption: Workflow for the synthesis of 3-Fluorobiphenyl via Suzuki Coupling.

Experimental Protocol: Suzuki Coupling

The following protocol provides a representative method for the synthesis of 3-Fluorobiphenyl.

Materials:

3-Fluorophenylboronic acid (1.0 eq)

Bromobenzene (1.0 - 1.2 eq)

Palladium(ll) acetate (Pd(OAC)z, 1-2 mol%)

Triphenylphosphine (PPhs, 4-8 mol%) or other suitable ligand

Potassium carbonate (K2COs, 2.0 eq)
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Toluene and Water (e.g., 4:1 v/v)

Anhydrous magnesium sulfate (MgSOQOa)

Ethyl acetate

Hexanes

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stir bar, add 3-fluorophenylboronic acid, bromobenzene, potassium carbonate, and the
palladium catalyst/ligand system.

Solvent Addition: Add the toluene and water solvent mixture to the flask.

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to
remove oxygen.

Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the
reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
The reaction is typically complete within 4-12 hours.

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and transfer to a separatory funnel.

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer
over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield
the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a hexanes/ethyl acetate gradient, to afford pure 3-Fluorobiphenyl.

Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS,
comparing the data to established literature values.
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Applications in Drug Development

The 3-fluorobiphenyl scaffold is a key structural motif in various areas of medicinal chemistry.
The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative
metabolism, improve binding affinity through favorable electronic interactions, and modulate
lipophilicity to optimize pharmacokinetic profiles.

Examples of its utility include:

» Enzyme Inhibitors: It serves as a core fragment in the design of inhibitors for enzymes such
as cyclooxygenase-2 (COX-2).

e Receptor Modulators: Derivatives have been explored as modulators for various G-protein
coupled receptors (GPCRS).

» Fragment-Based Drug Discovery (FBDD): Due to its favorable properties and defined
structure, 3-Fluorobiphenyl is used as a fragment for screening against biological targets to
identify initial hit compounds.

¢ To cite this document: BenchChem. [Technical Guide: 3-Fluorobiphenyl]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329890#iupac-
name-for-3-fluorobiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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